molecular formula C14H15N3O2 B6453913 4-(6-methoxyquinolin-2-yl)piperazin-2-one CAS No. 2548977-16-6

4-(6-methoxyquinolin-2-yl)piperazin-2-one

Cat. No.: B6453913
CAS No.: 2548977-16-6
M. Wt: 257.29 g/mol
InChI Key: JBHSYFJGHRWJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxyquinolin-2-yl)piperazin-2-one is a heterocyclic compound that features a quinoline moiety substituted with a methoxy group at the 6-position and a piperazine ring fused to the quinoline at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxyquinolin-2-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxyquinoline with piperazine under specific conditions to form the desired compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxyquinolin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-(6-Methoxyquinolin-2-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Chloroquinolin-4-yl)piperazine: Known for its antimalarial activity.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2-(6-Methylpyridin-2-yl)quinazolin-4-amine: Investigated for its anticancer properties.

Uniqueness

4-(6-Methoxyquinolin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position of the quinoline ring enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

4-(6-methoxyquinolin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-11-3-4-12-10(8-11)2-5-13(16-12)17-7-6-15-14(18)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSYFJGHRWJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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